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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinonitrile

CAS No.: 1346687-10-2

Cat. No.: B1523482

Get Quote

Introduction & Chemical Context
5-(Thiophen-2-yl)nicotinonitrile (CAS: N/A for specific commercial standard, analogue to

CAS 342601-29-0 aldehyde) is a biaryl system synthesized primarily via Suzuki-Miyaura cross-

coupling. It features a pyridine core substituted with a nitrile group at the C3 position and a

thiophene ring at the C5 position.

Accurate identification is challenging due to the potential for regioisomers (e.g., thiophen-3-yl

variants) and the presence of structurally similar starting materials (5-bromonicotinonitrile). This

guide provides a definitive analytical strategy using NMR, HPLC-UV/MS, and IR to ensure

structural integrity and purity.
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Property Value (Predicted/Experimental)

Formula C₁₀H₆N₂S

Molecular Weight 186.23 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, MeOH, DCM; Insoluble in

Water

LogP ~2.3 (Moderate Lipophilicity)

Melting Point > 140 °C (Typical for this class)

Analytical Strategy Workflow
The following decision tree outlines the logical flow for validating the compound, moving from

structural confirmation to purity quantification.
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FT-IR Analysis
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Figure 1: Analytical workflow for the qualification of 5-(Thiophen-2-yl)nicotinonitrile.

Structural Identification (The "Fingerprint")
Infrared Spectroscopy (FT-IR)
The nitrile group provides a distinct diagnostic handle that separates this molecule from non-

nitrile impurities (like des-cyano byproducts, though rare).

Diagnostic Band:2220–2230 cm⁻¹ (Sharp, Strong) – C≡N Stretching.

Aromatic Bands: 1580–1450 cm⁻¹ (Pyridine/Thiophene skeletal vibrations).

Absence Check: Ensure no broad -OH stretch (3400 cm⁻¹) which would indicate wet sample

or boronic acid contamination.

Nuclear Magnetic Resonance (NMR)
NMR is the primary method for confirming the regiochemistry of the thiophene attachment (2-yl

vs 3-yl).

Solvent: DMSO-d₆ (Preferred for solubility and resolution of aromatic protons).

¹H NMR Assignment (400 MHz, DMSO-d₆)
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Proton Shift (δ ppm)* Multiplicity
Coupling (

Hz)

Structural
Insight

Py-H2 9.15 – 9.25 Doublet (d)

Alpha to N and

CN; most

deshielded.[1]

Py-H6 8.90 – 9.00 Doublet (d)
Alpha to N and

Thiophene.

Py-H4 8.50 – 8.60 Triplet/DD

Gamma to N;

shows meta-

coupling to

H2/H6.

Th-H5' 7.70 – 7.80 Doublet (d)

Alpha to Sulfur;

typical thiophene

doublet.

Th-H3' 7.60 – 7.70 Doublet (d)
Adjacent to

connection point.

Th-H4' 7.20 – 7.30 DD (Triplet-like) Beta to Sulfur.

*> Note: Shifts are predicted based on analogous nicotinonitrile derivatives. The key is the

Pyridine H2/H6/H4 pattern (two doublets and a triplet/dd with small meta-coupling).

Critical Purity Check by NMR:

Look for Benzene impurity: Singlet at 7.36 ppm (if used in workup).

Look for 2-Thiopheneboronic acid: Broad singlets (OH) or multiplets inconsistent with the

product.

Purity & Impurity Analysis (HPLC-UV/MS)
Chromatographic Considerations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8973085/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The separation of the product from its precursor (5-bromonicotinonitrile) and the homocoupled

byproduct (2,2'-bithiophene) is critical.

Stationary Phase:Phenyl-Hexyl columns are superior to C18 for this application. The pi-pi

interactions provided by the phenyl phase offer better selectivity for the thiophene and

pyridine rings compared to standard hydrophobic interactions.

Mobile Phase: Acidic modification (0.1% Formic Acid) is required to protonate the pyridine

nitrogen, improving peak shape and preventing tailing.

Standard HPLC Protocol
Parameter Condition

Column
Waters XBridge Phenyl-Hexyl (or equivalent),

4.6 x 150 mm, 3.5 µm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Column Temp 30 °C

Detection
UV @ 254 nm (Aromatic) and 220 nm

(Nitrile/Amide)

Gradient
0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20

min: 95% B

Impurity Profile & Origins
Understanding the synthesis helps identify peaks in the chromatogram.
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Figure 2: Origin of potential impurities in the synthesis of 5-(Thiophen-2-yl)nicotinonitrile.

Impurity A (Bromide): Elutes before the product on C18/Phenyl phases due to lower

lipophilicity than the biaryl product.

Impurity B (Bithiophene): Highly non-polar. Elutes after the product.

Impurity C (Des-bromo): Elutes very early (polar).

Mass Spectrometry (LC-MS)
Mass spectrometry confirms the molecular weight and provides fragmentation data.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.

Target Mass:

Exact Mass: 186.03

Observed [M+H]⁺: 187.03 ± 0.1

Fragmentation Pattern:
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m/z 187 → 160: Loss of HCN (27 Da), characteristic of nitriles.

m/z 160 → 115: Fragmentation of the thiophene ring / loss of CHS fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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